Avoid racemization and coupling inefficiencies in poly-alanine peptide synthesis. H-Ala-Ala-OH (CAS 1948-31-8) is a pre-coupled homochiral dipeptide building block that reduces synthesis cycles and ensures high yield. - Streamlines elastase substrate synthesis, minimizing racemization. - Validated PEPT1 substrate (Km 0.74 mM) for intestinal absorption studies. - Standard for FSC melting analysis, enabling accurate aqueous solubility prediction.
H-Ala-Ala-OH (L-alanyl-L-alanine, CAS 1948-31-8) is a foundational homochiral dipeptide extensively utilized as a pre-coupled building block in peptide synthesis, a high-affinity substrate for dipeptidases, and a model compound for physicochemical and transport studies. Unlike complex or modified peptides, its simple, nonpolar aliphatic side chains provide a predictable baseline for evaluating thermodynamic properties, such as aqueous solubility and melting enthalpy via Fast Scanning Calorimetry (FSC). In procurement, it is primarily sourced to bypass stepwise monomer coupling in the synthesis of elastase substrates (e.g., Suc-Ala-Ala-Ala-pNA) and to serve as a standardized substrate for PEPT1 transporter assays and dipeptidase kinetic modeling [1].
Substituting H-Ala-Ala-OH with single L-alanine monomers or heterochiral/isomeric dipeptides (such as Gly-Ala or Ala-Gly) introduces significant process and experimental deviations. In solid-phase peptide synthesis, using L-alanine monomers for poly-alanine sequences increases the number of coupling cycles, elevating the risk of racemization and incomplete reactions. In physicochemical modeling, isomers like Gly-Ala and Ala-Gly exhibit markedly different melting enthalpies and aqueous solubility profiles, rendering them non-interchangeable for PC-SAFT thermodynamic modeling. Furthermore, in cellular assays, single amino acids are not recognized by the proton-coupled oligopeptide transporter PEPT1, making L-alanine useless for evaluating dipeptide-specific intestinal absorption mechanisms [1].
Melting point differs markedly from L-alanyl-L-alanine, altering solid-state behavior and thermal processing compatibility.
Aqueous solubility of L-alanyl-L-alanine is substantially lower, limiting high-concentration formulation workflows.
L-alanyl-L-alanine lacks the reported D-cycloserine reversal activity, critical for antibiotic mechanism studies.
In comparative kinetic assays of soluble dipeptidases, H-Ala-Ala-OH demonstrates a significantly higher binding affinity than other standard dipeptide substrates. Specifically, the Michaelis constant (Km) for H-Ala-Ala-OH is 0.74 mM, whereas the Km for the comparator glycyl-L-leucine is 2.1 mM [1]. This ~2.8-fold difference in affinity ensures more rapid and sensitive enzymatic cleavage at lower substrate concentrations.
| Evidence Dimension | Michaelis constant (Km) |
| Target Compound Data | 0.74 mM |
| Comparator Or Baseline | Glycyl-L-leucine (2.1 mM) |
| Quantified Difference | 2.8-fold lower Km (higher affinity) |
| Conditions | Soluble dipeptidase assay, pH 8.0-8.4, 0.05 M Tris-HCl buffer |
Procuring H-Ala-Ala-OH provides a highly sensitive, low-Km substrate for accurate enzymatic kinetic modeling and inhibitor screening.
For pharmacokinetic modeling of intestinal absorption, the transport mechanism of the substrate is critical. H-Ala-Ala-OH is actively transported by the high-capacity proton-coupled oligopeptide transporter PEPT1, driving measurable cytoplasmic acidification in Caco-2 cell models. In contrast, single amino acids like L-alanine completely fail to bind or be transported by PEPT1, relying instead on distinct amino acid transporters [1].
| Evidence Dimension | PEPT1 Transporter Binding and Uptake |
| Target Compound Data | Actively transported (induces cytoplasmic acidification) |
| Comparator Or Baseline | L-Alanine monomer (No binding or transport by PEPT1) |
| Quantified Difference | Binary transport selectivity (Dipeptide vs. Monomer) |
| Conditions | Caco-2 intestinal cell models / PEPT1 expression systems |
Essential for researchers developing peptidomimetic drugs who require a validated dipeptide positive control for PEPT1 transport assays.
The physical properties of dipeptides dictate their behavior in downstream processing and formulation. Fast Scanning Calorimetry (FSC) coupled with PC-SAFT modeling reveals that H-Ala-Ala-OH possesses a specific melting enthalpy and temperature-dependent solubility profile that cannot be approximated by isomeric dipeptides. Studies show that even closely related isomers like Gly-Ala and Ala-Gly exhibit massive differences in melting enthalpy, directly altering their aqueous solubility profiles [1]. H-Ala-Ala-OH provides the exact thermodynamic baseline required for modeling poly-alanine peptide solubility.
| Evidence Dimension | Melting enthalpy and aqueous solubility profile |
| Target Compound Data | Specific FSC-derived melting properties for Ala-Ala |
| Comparator Or Baseline | Ala-Gly and Gly-Ala isomers (divergent melting enthalpies) |
| Quantified Difference | Non-interchangeable thermodynamic parameters |
| Conditions | Fast Scanning Calorimetry (FSC) up to 20,000 K/s and PC-SAFT modeling |
Accurate solubility prediction in crystallization and downstream peptide purification requires the exact thermodynamic parameters of the specific dipeptide sequence.
H-Ala-Ala-OH is a critical synthon for the production of highly specific elastase substrates, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide. Utilizing the pre-coupled H-Ala-Ala-OH dipeptide as a building block eliminates one iterative coupling and deprotection cycle compared to stepwise synthesis using L-alanine monomers . This reduction in synthetic steps minimizes the accumulation of deletion sequences and lowers the risk of racemization, directly improving the crude purity and overall yield of the final chromogenic substrate.
| Evidence Dimension | Synthetic steps for poly-alanine sequences |
| Target Compound Data | 1 coupling step for the Ala-Ala segment |
| Comparator Or Baseline | L-Alanine monomers (2 coupling steps) |
| Quantified Difference | 50% reduction in coupling cycles for the dipeptide segment |
| Conditions | Solid-phase or solution-phase peptide synthesis |
Procuring the dipeptide synthon streamlines manufacturing workflows, reducing reagent costs and purification burdens in commercial peptide production.
Due to its pre-coupled sequence, H-Ala-Ala-OH is a highly efficient starting material for synthesizing elastase substrates like Suc-Ala-Ala-Ala-pNA. It streamlines the synthesis process, reduces racemization, and improves the yield of the final diagnostic reagent .
Because it is specifically recognized and transported by PEPT1 (unlike monomeric amino acids), H-Ala-Ala-OH serves as a highly reliable positive control and competitive inhibitor in Caco-2 cell permeability assays for evaluating the oral bioavailability of peptidomimetic drugs [1].
With its quantifiably low Km (0.74 mM), H-Ala-Ala-OH is utilized as a highly sensitive substrate for characterizing soluble dipeptidases. This makes it a preferred choice for high-throughput screening of dipeptidase inhibitors [2].
H-Ala-Ala-OH is employed as a standard in Fast Scanning Calorimetry (FSC) to determine melting properties without thermal decomposition. These exact parameters are used in PC-SAFT models to predict the aqueous solubility of complex peptides during industrial crystallization and downstream processing [3].